1-[3-(Difluoromethoxy)benzoyl]piperazine
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Overview
Description
1-[3-(Difluoromethoxy)benzoyl]piperazine is a chemical compound with the molecular formula C12H14F2N2O2. It is known for its unique structure, which includes a piperazine ring bonded to a benzoyl group substituted with a difluoromethoxy group.
Preparation Methods
The synthesis of 1-[3-(Difluoromethoxy)benzoyl]piperazine typically involves the reaction of 3-(difluoromethoxy)benzoic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-[3-(Difluoromethoxy)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .
Scientific Research Applications
1-[3-(Difluoromethoxy)benzoyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
1-[3-(Difluoromethoxy)benzoyl]piperazine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethoxy)benzoyl]piperazine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.
1-[3-(Methoxy)benzoyl]piperazine:
1-[3-(Chloromethoxy)benzoyl]piperazine: The presence of a chlorine atom can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14F2N2O2 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
[3-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H14F2N2O2/c13-12(14)18-10-3-1-2-9(8-10)11(17)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2 |
InChI Key |
MPPUIWBILXEFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)F |
Origin of Product |
United States |
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